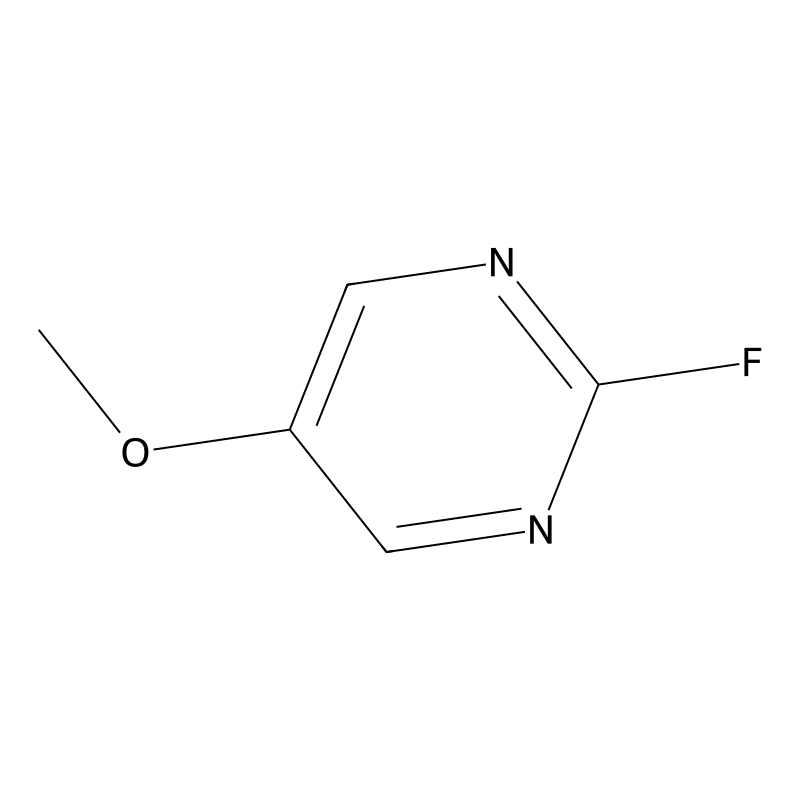

2-fluoro-5-methoxypyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

2-Fluoro-5-methoxypyrimidine is a fluorinated pyrimidine derivative characterized by the presence of a fluorine atom at the second position and a methoxy group at the fifth position of the pyrimidine ring. Its molecular formula is and it has a molecular weight of approximately 130.10 g/mol. This compound is notable for its unique electronic properties, which arise from the combination of the electronegative fluorine atom and the methoxy group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

- Substitution Reactions: The fluorine atom can be replaced by nucleophiles under suitable conditions.

- Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohol derivatives.

- Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura reactions, to form more complex structures.

Common reagents used in these reactions include sodium methoxide for substitution, potassium permanganate for oxidation, and palladium catalysts for coupling reactions .

The synthesis of 2-fluoro-5-methoxypyrimidine typically involves the fluorination of 5-methoxypyrimidine using fluorinating agents such as diethylaminosulfur trifluoride or Selectfluor. The reaction is generally conducted under mild conditions to maximize yield.

Common Synthetic Route:- Starting Material: 5-Methoxypyrimidine

- Fluorinating Agent: Diethylaminosulfur trifluoride or Selectfluor

- Conditions: Room temperature or mild heating to enhance reaction efficiency.

On an industrial scale, continuous flow reactors may be employed to optimize production efficiency while minimizing waste .

2-Fluoro-5-methoxypyrimidine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, including potential anticancer agents.

- Agricultural Chemicals: The compound may be utilized in developing agrochemicals due to its reactivity and ability to modify biological pathways.

- Material Science: Its unique electronic properties make it suitable for use in advanced materials and coatings .

Research on interaction studies involving 2-fluoro-5-methoxypyrimidine primarily focuses on its binding interactions with enzymes and receptors. Fluorinated compounds often exhibit altered pharmacokinetics compared to their non-fluorinated counterparts, which can influence their bioavailability and efficacy in therapeutic applications. Studies indicate that modifications in electronic properties due to fluorination can enhance interactions with specific biological targets .

Several compounds share structural similarities with 2-fluoro-5-methoxypyrimidine:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-5-methylpyridine | Methyl group instead of methoxy | Less polar than 2-fluoro-5-methoxypyrimidine |

| 2-Fluoro-5-chloropyridine | Chlorine atom instead of methoxy | Generally more reactive due to chlorine's properties |

| 2-Fluoro-5-nitropyridine | Nitro group replacing methoxy | Exhibits different electronic characteristics |

Uniqueness

The uniqueness of 2-fluoro-5-methoxypyrimidine lies in its combination of both a fluorine atom and a methoxy group, which confers distinct electronic properties that enhance its reactivity compared to other similar compounds. This makes it a valuable intermediate for synthesizing more complex molecules with potential biological activity .